6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS No.: 345-08-4
Cat. No.: VC17572553
Molecular Formula: C11H11FO2
Molecular Weight: 194.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345-08-4 |
|---|---|
| Molecular Formula | C11H11FO2 |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | 6-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |
| Standard InChI Key | LKSRBYXMMWKMEM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CCCC(=O)C2=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a dihydronaphthalene ring system, where the aromatic ring is partially saturated at the 3,4-positions. Substituents include:
-
Fluorine at the 6-position, which enhances electronegativity and metabolic stability.
-
Methoxy group at the 7-position, contributing to steric and electronic modulation.
-
Ketone group at the 1-position, a reactive site for further chemical modifications .
The spatial arrangement of these groups influences intermolecular interactions, as evidenced by crystallographic studies of related fluoro-methoxy naphthalenones .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.20 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | ~258°C (extrapolated) | |
| Melting Point | 61–66°C (analog data) | |
| LogP (Partition Coeff.) | ~2.7 (predicted) |
These properties align with trends observed in structurally similar compounds, such as 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 2840-44-0), though the methoxy group increases molecular weight and polarity .
Synthesis and Manufacturing
Industrial Synthesis Routes
A patented method for synthesizing analogs of this compound involves multi-step organic reactions :
-
Friedel-Crafts Acylation: Introduction of the ketone group via reaction with acetyl chloride in the presence of a Lewis catalyst.
-
Reduction and Cyclization: Hydrogenation of intermediate structures to achieve partial saturation of the naphthalene ring.
-
Functionalization: Sequential halogenation and methoxylation to install fluorine and methoxy groups.
The process emphasizes optimizing yield and purity through controlled reaction conditions (e.g., temperature, solvent selection) .
Laboratory-Scale Preparation
A modified approach reported in crystallographic studies involves:
-
Condensation of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 6-methoxynicotinaldehyde in methanol under basic conditions .
-
Purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1) .
This method yields high-purity product suitable for structural characterization .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
-
NMR: NMR spectra typically show signals for aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aliphatic protons (δ 2.5–3.2 ppm) .
-
IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Crystallographic Analysis
Single-crystal X-ray diffraction of analogs reveals:
-
Monoclinic crystal systems with space group .
-
Intermolecular hydrogen bonding between ketone oxygen and adjacent methoxy groups stabilizes the crystal lattice .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing melatonin receptor agonists like agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) . Key steps include:
-
Conversion to acetonitrile derivatives via nucleophilic substitution.
Materials Science Applications
-
Liquid Crystals: Fluorinated naphthalenones contribute to anisotropic phases in display technologies .
-
Polymer Additives: Enhance thermal stability in polycarbonates and epoxies .
Future Research Directions
Pharmacokinetic Studies
-
ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Trials: Testing in model organisms for inflammatory and neurodegenerative diseases.
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume